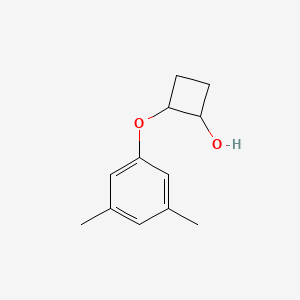
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring bonded to a phenoxy group with two methyl substituents at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol typically involves the reaction of 3,5-dimethylphenol with cyclobutanone under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by protonation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(3,5-dimethylphenoxy)cyclobutanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenoxycyclobutane derivatives.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethylphenoxy)cyclobutan-1-ol
- 2-(3,5-Dimethylphenoxy)cyclopentan-1-ol
- 2-(3,5-Dimethylphenoxy)cyclohexan-1-ol
Uniqueness
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substitution patterns, it may exhibit unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)7-10(6-8)14-12-4-3-11(12)13/h5-7,11-13H,3-4H2,1-2H3 |
Clé InChI |
GDDWYPFFGQQRQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2CCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine](/img/structure/B12272138.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12272144.png)
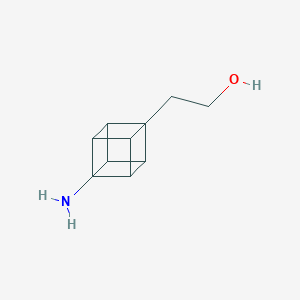
![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)
![1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12272155.png)
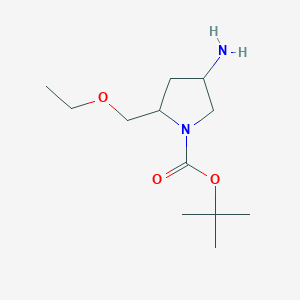
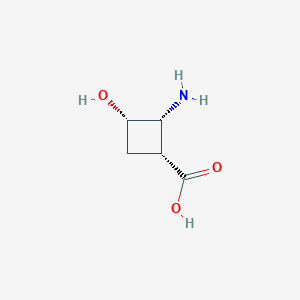
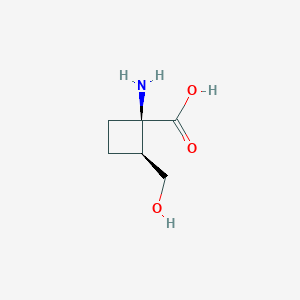
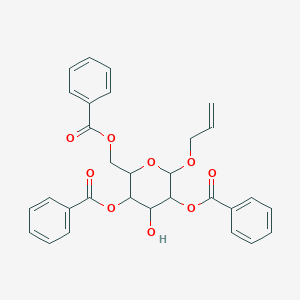
![2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate](/img/structure/B12272183.png)
![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272206.png)
![2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B12272207.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B12272214.png)
